N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzo[d]thiazole moiety, a dihydropyrrole ring, and a thiophene carboxamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the dihydropyrrole ring: This involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.
Coupling of the benzo[d]thiazole and dihydropyrrole units: This step often requires the use of coupling reagents like EDCI or DCC in the presence of a base.
Introduction of the thiophene carboxamide: This can be accomplished by reacting the intermediate with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the dihydropyrrole ring can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted thiophenes.
Scientific Research Applications
N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzo[d]thiazole moiety and exhibit similar biological activities.
2,4-Disubstituted thiazoles: These compounds have diverse biological activities, including antibacterial and antifungal properties.
Indole derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show anti-inflammatory and analgesic activities.
Uniqueness
N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c17-14-13(16-18-9-4-1-2-5-11(9)24-16)10(21)8-20(14)19-15(22)12-6-3-7-23-12/h1-7,17,21H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOFZJFFMMVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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